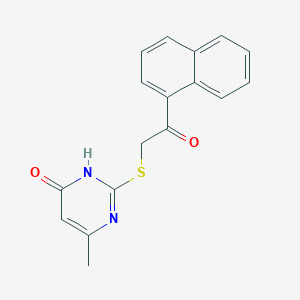

4-甲基-2-(2-萘-1-基-2-氧化亚烷基-乙基)硫烷基-1~{h}-嘧啶-6-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-Methyl-2-(2-Naphthalen-1-Yl-2-Oxidanylidene-Ethyl)sulfanyl-1~{h}-Pyrimidin-6-One” is a chemical compound with the molecular formula C17H14N2O2S . It has a molecular weight of 310.37 . This compound is non-polymeric .

Molecular Structure Analysis

The compound has a total of 36 atoms, with no chiral atoms . It has 38 bonds, with 11 of them being aromatic bonds . The Isomeric SMILES notation for the compound isCC1=CC(=O)NC(=N1)SCC(=O)c2cccc3c2cccc3 . Physical And Chemical Properties Analysis

The compound has a formal charge of 0 . The InChI notation for the compound isInChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21) .

科学研究应用

Inhibition of 3-Mercaptopyruvate Sulfurtransferase (3MST)

I3MT-3 is a potent, selective, and cell-membrane permeable inhibitor of 3-Mercaptopyruvate sulfurtransferase (3MST) with an IC50 of 2.7 μM . It targets a persulfurated cysteine residue located in the active site of 3MST .

2. Regulation of Hydrogen Sulfide (H2S) Production I3MT-3 is inactive for other H2S/sulfane sulfur-producing enzymes . It produces a concentration-dependent inhibition of H2S production with an IC50 of 13.6 µM .

Regulation of Cancer Cell Bioenergetics

I3MT-3 has been found to decrease the oxygen consumption rate (OCR) profiles in CT26 cells . This suggests a potential role in regulating the bioenergetics of cancer cells.

Inhibition of Cancer Cell Proliferation

I3MT-3 inhibits the proliferation of CT26 cells in a concentration-dependent manner . This indicates its potential as an anti-cancer agent.

Prevention of Parthanatos

Research has shown that inhibitors of the RSS-producing enzymes, such as 3-mercaptopyruvate sulfurtransferase and cystathionine γ-lyase, clearly enhanced ALIS formation and parthanatos . This suggests that I3MT-3 could potentially be used to prevent parthanatos, a nonapoptotic form of cell death.

Regulation of Protein Quality Control

Reactive sulfur species (RSS) contribute to protein quality control . As I3MT-3 is a potent and selective inhibitor of the RSS-producing enzyme 3-MST , it could potentially play a role in regulating protein quality control.

作用机制

Target of Action

The primary target of 4-Methyl-2-(2-Naphthalen-1-Yl-2-Oxidanylidene-Ethyl)sulfanyl-1~{h}-Pyrimidin-6-One, also known as I3MT-3, is the enzyme 3-Mercaptopyruvate Sulfurtransferase (3MST) . This enzyme is one of the three known sources of hydrogen sulfide (H2S) in mammalian cells, along with Cystathionine-beta-synthase (CBS) and cystathionine-gamma-lyase (CSE) .

Mode of Action

I3MT-3 acts as a potent, selective, and cell-membrane permeable inhibitor of 3MST . It targets a persulfurated cysteine residue located in the active site of 3MST . This results in a concentration-dependent inhibition of H2S production, with an IC50 of 13.6 µM .

Biochemical Pathways

The inhibition of 3MST by I3MT-3 affects the production of H2S, a gaseous transmitter involved in multiple regulatory processes in mammalian cells . By inhibiting 3MST, I3MT-3 disrupts the normal function of this enzyme and reduces the production of H2S .

Result of Action

The inhibition of 3MST by I3MT-3 leads to a decrease in H2S production . In cell lysate of 3MST-overexpressing HEK293 cells, I3MT-3 shows a high inhibitory activity (80–90%) even at 10 µM . Furthermore, in COS7 cells, I3MT-3 completely suppresses the 3MST activity . This inhibition of 3MST activity can slow down the proliferation of certain cells, such as CT26 cells .

Action Environment

It’s worth noting that the effectiveness of i3mt-3 can vary depending on the concentration used . For example, at high concentrations (100 µM and 300 µM), I3MT-3 produces an inhibitory response, without increasing the LDH signal .

属性

IUPAC Name |

4-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKPLVAUVHOSUPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Fluorophenyl)methyl]-7-[(2-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511747.png)

![5,6-Dimethyl-2-[(pyridin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2511749.png)

![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2511751.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-cyclopentylethan-1-one](/img/structure/B2511757.png)

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/no-structure.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide](/img/structure/B2511763.png)

![4-Bromopyrazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2511766.png)

![N-(4-fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2511768.png)